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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-benzenesulfonyltryptamine
derivatives as a promising class of enzyme inhibitors. The core of this document focuses on

their interactions with key enzymes, presenting quantitative data, detailed experimental

protocols, and visual representations of relevant biological pathways and experimental

workflows. This guide is intended to serve as a valuable resource for researchers and

professionals involved in drug discovery and development.

Introduction
The N-benzenesulfonyltryptamine scaffold has emerged as a versatile pharmacophore in the

design of potent and selective enzyme inhibitors. This chemical motif, characterized by a

tryptamine core linked to a benzenesulfonyl group, offers a unique combination of structural

features that facilitate interactions with the active sites of various enzymes. The indole ring of

tryptamine can participate in π-stacking and hydrogen bonding, while the sulfonamide group

can act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in

metalloenzymes. This versatility has led to the investigation of N-benzenesulfonyltryptamine
derivatives as inhibitors of several key enzyme targets implicated in a range of diseases,

including cancer, neurodegenerative disorders, and inflammatory conditions.
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This guide will focus on the inhibitory activity of these derivatives against three critical

enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Monoamine Oxidase (MAO), and

Acetylcholinesterase (AChE).

Enzyme Targets and Inhibitory Activity
Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial

and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the

kynurenine pathway.[1] In the context of cancer, IDO1 activity leads to the depletion of

tryptophan and the production of kynurenine metabolites, which collectively suppress the

function of effector T cells and promote the activity of regulatory T cells.[1] This creates an

immunosuppressive tumor microenvironment, enabling cancer cells to evade immune

surveillance.[1] Consequently, the inhibition of IDO1 is a significant strategy in cancer

immunotherapy.[1]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IDO1

[label="IDO1 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kynurenine

[label="Kynurenine", fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Suppression [label="T-

Cell Suppression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Evasion

[label="Tumor Immune Evasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Inhibitor [label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> IDO1 [label=" Substrate", color="#5F6368", fontcolor="#202124"]; IDO1

-> Kynurenine [label=" Catalysis", color="#5F6368", fontcolor="#202124"]; Kynurenine ->

T_Cell_Suppression [color="#5F6368"]; T_Cell_Suppression -> Immune_Evasion

[color="#5F6368"]; Inhibitor -> IDO1 [arrowhead=tee, label=" Inhibition", color="#34A853",

fontcolor="#202124"]; } END_DOT

IDO1 signaling pathway in the tumor microenvironment.

Quantitative Data on IDO1 Inhibition

The inhibitory potency of various sulfonamide derivatives against IDO1 has been evaluated,

with data often presented as IC50 values. While specific data for a wide range of N-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Evaluation_of_Ido1_IN_18.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Evaluation_of_Ido1_IN_18.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Evaluation_of_Ido1_IN_18.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Evaluation_of_Ido1_IN_18.pdf
https://www.benchchem.com/product/b2626449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benzenesulfonyltryptamine derivatives is an active area of research, the following table

summarizes representative data for related sulfonamide inhibitors to illustrate the potential of

this chemical class.

Compound Class Enzyme IC50 (nM) Reference

4-Aryl-1,2,3-triazole

sulfonamides
Human IDO1 330 [2]

Benzenesulfonamide

derivatives

Carbonic Anhydrase

IX (related

metalloenzyme)

10.93 - 25.06 [3]

Phenyl benzene-

ethanesulfonylhydrazi

de

IDO1 167 [4]

Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination

of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[5]

[6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity

and inhibitor sensitivity.[6] Inhibition of MAOs can increase the levels of these neurotransmitters

in the brain, making MAO inhibitors effective in the treatment of depression and

neurodegenerative diseases such as Parkinson's disease.[6][7]

// Nodes Monoamine [label="Monoamine Neurotransmitter\n(e.g., Serotonin, Dopamine)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="Monoamine Oxidase (MAO)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites",

fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmission [label="Increased

Neurotransmission", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor

[label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monoamine -> MAO [label=" Substrate", color="#5F6368", fontcolor="#202124"]; MAO

-> Metabolites [label=" Catalysis", color="#5F6368", fontcolor="#202124"]; Inhibitor -> MAO
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[arrowhead=tee, label=" Inhibition", color="#34A853", fontcolor="#202124"]; Monoamine ->

Neurotransmission [style=dashed, color="#5F6368"];

} END_DOT

General mechanism of MAO inhibition.

Quantitative Data on MAO Inhibition

Benzazole and other heterocyclic compounds have shown inhibitory activity towards MAO-A

and MAO-B.[8] The following table provides examples of the inhibitory potential of sulfonamide-

related compounds against MAO enzymes.

Compound
Class

Enzyme IC50 (µM) Ki (µM) Reference

3',4',7-

trihydroxyflavone
hMAO-A 7.57 - [9]

Flavonoid

derivative
hMAO-B 7.19 - [9]

Benzothiazole

derivatives
MAO-B - 0.072 - 0.074 [6]

Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system responsible for

the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid.[10][11]

Inhibition of AChE increases the concentration and duration of action of acetylcholine in the

synaptic cleft, which is a primary therapeutic strategy for Alzheimer's disease.[11][12]

// Nodes Acetylcholine [label="Acetylcholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE

[label="Acetylcholinesterase (AChE)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Choline_Acetate [label="Choline + Acetate", fillcolor="#FBBC05", fontcolor="#202124"];

Cholinergic_Signaling [label="Enhanced Cholinergic Signaling", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-Benzenesulfonyl-\ntryptamine

Derivative", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Edges Acetylcholine -> AChE [label=" Substrate", color="#5F6368", fontcolor="#202124"];

AChE -> Choline_Acetate [label=" Hydrolysis", color="#5F6368", fontcolor="#202124"];

Inhibitor -> AChE [arrowhead=tee, label=" Inhibition", color="#34A853", fontcolor="#202124"];

Acetylcholine -> Cholinergic_Signaling [style=dashed, color="#5F6368"]; } END_DOT

General mechanism of AChE inhibition.

Quantitative Data on AChE Inhibition

N-phenylsulfonamide derivatives have been investigated for their inhibitory properties against

cholinesterases.[13] The table below presents inhibitory data for such compounds.

Compound Enzyme Ki (nM) Reference

N-phenylsulfonamide

derivative 8
AChE 31.5 [13]

N-phenylsulfonamide

derivative 8
BChE 24.4 [13]

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of

enzyme inhibitors. The following sections provide methodologies for key assays related to

IDO1, MAO, and AChE inhibition.

IDO1 Inhibition Assay (Cell-Free Enzymatic Assay)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of

purified recombinant human IDO1.[1]

Materials:

Recombinant Human IDO1 Enzyme

L-Tryptophan (substrate)

Methylene Blue
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Ascorbic Acid

Catalase

Potassium Phosphate Buffer (pH 6.5)

Test compound (e.g., N-benzenesulfonyltryptamine derivative)

Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

Trichloroacetic Acid (TCA)

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

96-well microplate

Incubator

Microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, test compound, and

recombinant IDO1 enzyme to each well (except for no-enzyme control wells).

Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the

enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Reaction Termination: Stop the reaction by adding TCA.

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to

kynurenine.[14]
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Color Development: Add DMAB reagent to each well and incubate at room temperature to

allow color development.

Measurement: Read the absorbance at 480 nm using a microplate reader.[14]

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Prep_Comp [label="Prepare Serial Dilutions of\nTest Compound", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Add_Reagents [label="Add Assay Buffer, Compound,\nand IDO1

Enzyme to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-

incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add L-

Tryptophan\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_37

[label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_TCA [label="Add

TCA\n(Terminate Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_50

[label="Incubate at 50°C\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DMAB

[label="Add DMAB Reagent\n(Color Development)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Read_Absorbance [label="Read Absorbance at 480 nm", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Inhibition\nand IC50",

fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Comp; Prep_Comp -> Add_Reagents; Add_Reagents -> Pre_Incubate;

Pre_Incubate -> Add_Substrate; Add_Substrate -> Incubate_37; Incubate_37 -> Add_TCA;

Add_TCA -> Incubate_50; Incubate_50 -> Add_DMAB; Add_DMAB -> Read_Absorbance;

Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } END_DOT

Workflow for the cell-free IDO1 enzymatic assay.

MAO Inhibition Assay (Spectrophotometric Method)
This assay measures MAO activity by monitoring the conversion of a substrate to a product

with a distinct absorbance spectrum.[6][15]

Materials:
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MAO-A or MAO-B enzyme preparation (e.g., from rat brain mitochondria)

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

Phosphate buffer (pH 7.4)

Test compound

Known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control

Spectrophotometer

Procedure:

Enzyme and Compound Preparation: Prepare solutions of the MAO enzyme and serial

dilutions of the test compound in phosphate buffer.

Reaction Mixture: In a cuvette, mix the phosphate buffer, enzyme solution, and test

compound.

Pre-incubation: Incubate the mixture at 37°C for a specified time.

Reaction Initiation: Add the substrate to the cuvette to start the reaction.

Measurement: Continuously monitor the change in absorbance at the appropriate

wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine, or 250

nm for the formation of benzaldehyde from benzylamine) using a spectrophotometer.[6]

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance

versus time plot. Determine the percentage of inhibition for each inhibitor concentration and

calculate the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Prep_Solutions [label="Prepare Enzyme and\nTest Compound Solutions", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Mix_Reagents [label="Mix Buffer, Enzyme, and\nCompound in Cuvette",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate at 37°C",

fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(Initiate

Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Absorbance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.researchgate.net/publication/378634423_Enzyme_Inhibition_Assays_for_Monoamine_Oxidase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[label="Continuously Monitor\nAbsorbance Change", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate Reaction Rates,\n% Inhibition, and

IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Solutions; Prep_Solutions -> Mix_Reagents; Mix_Reagents ->

Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Monitor_Absorbance;

Monitor_Absorbance -> Analyze_Data; Analyze_Data -> End; } END_DOT

Workflow for the spectrophotometric MAO inhibition assay.

AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.

[10][16] The method is based on the reaction of thiocholine (produced by AChE-catalyzed

hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a

yellow-colored product.[10]

Materials:

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine iodide (ATCI) (substrate)

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

Test compound

Known AChE inhibitor (e.g., donepezil) as a positive control

96-well microplate

Microplate reader

Procedure:
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Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound

in the phosphate buffer.

Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound, and AChE

enzyme.

Pre-incubation: Incubate the plate for 15 minutes at 25°C.[16]

Reaction Initiation: Add a freshly prepared mixture of DTNB and ATCI to each well to start

the reaction.[16]

Measurement: Immediately begin monitoring the formation of the yellow 5-thio-2-

nitrobenzoate anion by measuring the absorbance at 412 nm every 10 seconds for 10

minutes using a microplate reader.[16]

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The

percentage of AChE inhibition is calculated using the reaction rates of the control and the

sample. The IC50 value is determined from a dose-response curve.[10]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Prep_Reagents [label="Prepare Stock Solutions of\nReagents and Test Compound",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix_In_Plate [label="Add Buffer, Compound,\nand

AChE to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate

at 25°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DTNB_ATCI [label="Add DTNB and

ATCI\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Absorbance

[label="Monitor Absorbance at 412 nm", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze_Data [label="Calculate Reaction Rates,\n% Inhibition, and IC50", fillcolor="#34A853",

fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Start -> Prep_Reagents; Prep_Reagents -> Mix_In_Plate; Mix_In_Plate ->

Pre_Incubate; Pre_Incubate -> Add_DTNB_ATCI; Add_DTNB_ATCI -> Monitor_Absorbance;

Monitor_Absorbance -> Analyze_Data; Analyze_Data -> End; } END_DOT

Workflow for the AChE inhibition assay (Ellman's method).
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Conclusion
N-benzenesulfonyltryptamine derivatives represent a promising and versatile scaffold for the

development of novel enzyme inhibitors. Their ability to target key enzymes such as IDO1,

MAO, and AChE highlights their potential for therapeutic applications in oncology,

neurodegenerative diseases, and other disorders. This technical guide has provided a

comprehensive overview of the current understanding of these compounds, including their

inhibitory activities, the signaling pathways of their target enzymes, and detailed experimental

protocols for their evaluation. The presented data and methodologies offer a solid foundation

for further research and development in this exciting area of medicinal chemistry. Future work

should focus on expanding the library of N-benzenesulfonyltryptamine derivatives and

conducting systematic structure-activity relationship studies to optimize their potency,

selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2751346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751346/
https://www.mdpi.com/1422-0067/24/21/15859
https://www.mdpi.com/1422-0067/24/21/15859
https://www.benchchem.com/pdf/Application_Note_Acetylcholinesterase_AChE_Activity_and_Inhibition_Assay_Protocol.pdf
https://scispace.com/pdf/synthesis-and-acetylcholinesterase-ache-inhibitory-activity-50evvrxn6z.pdf
https://pubmed.ncbi.nlm.nih.gov/34602041/
https://pubmed.ncbi.nlm.nih.gov/34602041/
https://pubmed.ncbi.nlm.nih.gov/32980674/
https://pubmed.ncbi.nlm.nih.gov/32980674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7347075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7347075/
https://pubmed.ncbi.nlm.nih.gov/36169854/
https://pubmed.ncbi.nlm.nih.gov/36169854/
https://bio-protocol.org/exchange/minidetail?id=11002885&type=30
https://www.benchchem.com/product/b2626449#n-benzenesulfonyltryptamine-derivatives-as-enzyme-inhibitors
https://www.benchchem.com/product/b2626449#n-benzenesulfonyltryptamine-derivatives-as-enzyme-inhibitors
https://www.benchchem.com/product/b2626449#n-benzenesulfonyltryptamine-derivatives-as-enzyme-inhibitors
https://www.benchchem.com/product/b2626449#n-benzenesulfonyltryptamine-derivatives-as-enzyme-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2626449?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

